Calcium acetate

Catalog No.
S562405
CAS No.
62-54-4
M.F
C2H4CaO2
M. Wt
100.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium acetate

CAS Number

62-54-4

Product Name

Calcium acetate

IUPAC Name

calcium;diacetate

Molecular Formula

C2H4CaO2

Molecular Weight

100.13 g/mol

InChI

InChI=1S/C2H4O2.Ca/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

HFNUUHLSQPLBQI-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

Solubility

37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL
Practically insol in acetone and benzene
Solubility in water: very good

Synonyms

acetic acid, calcium salt, acetic acid, calcium salt (2:1), calcium acetate, Phoslo

Canonical SMILES

CC(=O)O.[Ca]

Phosphate Binder in Renal Disease:

  • Hyperphosphatemia Management: One of the most established research applications of calcium acetate lies in managing hyperphosphatemia, a condition characterized by elevated levels of phosphate in the blood. This condition is commonly encountered in patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD) due to impaired phosphate excretion by the kidneys. Studies have demonstrated that calcium acetate effectively binds dietary phosphate in the gastrointestinal tract, reducing its absorption and lowering serum phosphate levels . This research has led to the use of calcium acetate as a phosphate binder therapy for CKD and ESRD patients .

Potential Impact on Bone Health:

  • Bone Mineral Density: Research is ongoing to explore the potential effects of calcium acetate on bone health, particularly bone mineral density (BMD). While calcium itself is crucial for bone formation, concerns exist regarding potential negative effects of high calcium intake on bone health. Studies have yielded mixed results, with some suggesting a potential benefit of calcium acetate on BMD, while others haven't observed significant effects . Further research is needed to definitively understand the role of calcium acetate in bone health.

Other Investigational Applications:

  • Cancer Research: Preliminary research suggests that calcium acetate might possess anti-cancer properties. Studies have explored its potential effects on various cancer cell lines, with some evidence indicating its ability to inhibit cancer cell growth and proliferation . However, these findings are at an early stage, and further investigation is warranted to understand the potential therapeutic implications of calcium acetate in cancer treatment.

Food Science Applications:

  • Food Preservative: Calcium acetate finds application in food science as a natural preservative. Its ability to inhibit the growth of certain bacteria and fungi can help extend the shelf life of various food products .

Calcium acetate is a chemical compound that serves as a calcium salt of acetic acid, with the chemical formula Ca C2H3O2)2\text{Ca C}_2\text{H}_3\text{O}_2)_2 or C4H6CaO4\text{C}_4\text{H}_6\text{CaO}_4. It is commonly referred to as calcium ethanoate or acetate of lime. This compound appears as a colorless to white crystalline solid with a faint odor reminiscent of acetic acid. It is hygroscopic, meaning it readily absorbs moisture from the environment, and is typically found in its monohydrate form, Ca C2H3O2)2H2O\text{Ca C}_2\text{H}_3\text{O}_2)_2\cdot \text{H}_2\text{O} .

Calcium acetate is soluble in water and alcohol but insoluble in organic solvents like acetone and benzene. Its melting point is approximately 160 °C, where it decomposes rather than boiling . The compound plays a significant role in various biological and industrial applications, particularly in regulating phosphate levels in patients with kidney disease .

  • Formation from Calcium Carbonate:
    CaCO3(s)+2CH3COOH(aq)Ca CH3COO 2(aq)+H2O(l)+CO2(g)\text{CaCO}_3(s)+2\text{CH}_3\text{COOH}(aq)\rightarrow \text{Ca CH}_3\text{COO }_2(aq)+\text{H}_2\text{O}(l)+\text{CO}_2(g)
  • Formation from Calcium Hydroxide:
    Ca OH 2(s)+2CH3COOH(aq)Ca CH3COO 2(aq)+2H2O(l)\text{Ca OH }_2(s)+2\text{CH}_3\text{COOH}(aq)\rightarrow \text{Ca CH}_3\text{COO }_2(aq)+2\text{H}_2\text{O}(l)
  • Decomposition to Acetone:
    When heated, calcium acetate decomposes into acetone and calcium carbonate:
    Ca CH3COO 2(s)(CH3)2CO+CaCO3(s)\text{Ca CH}_3\text{COO }_2(s)\rightarrow (CH_3)_2\text{CO}+\text{CaCO}_3(s)

These reactions highlight the compound's versatility and utility in both laboratory and industrial settings .

Calcium acetate plays a crucial role in managing phosphate levels in patients with chronic kidney disease. In such individuals, elevated phosphate levels can lead to bone disorders and cardiovascular issues. Calcium acetate binds dietary phosphate, forming insoluble complexes that are excreted from the body, thereby helping to lower serum phosphate levels . Additionally, it serves as a source of calcium, which is essential for bone health and various physiological functions.

Calcium acetate can be synthesized through several methods:

  • Reaction with Acetic Acid:
    • By soaking calcium carbonate (from sources like eggshells or limestone) or calcium hydroxide in acetic acid (vinegar), calcium acetate is produced efficiently.
  • Direct Neutralization:
    • The neutralization of calcium hydroxide with acetic acid also yields calcium acetate:
    This straightforward method allows for the production of this compound using readily available materials .

Calcium acetate has diverse applications across various fields:

  • Medical Use: Primarily used as a phosphate binder in patients with kidney disease to control hyperphosphatemia.
  • Food Industry: Acts as a food additive (E263), stabilizer, and sequestrant, particularly in candy products.
  • Tofu Production: Serves as a coagulant for soy milk, providing a more efficient alternative to traditional methods using calcium sulfate.
  • Industrial Uses: Historically used as a precursor for acetone synthesis before the advent of more efficient methods like the cumene process .

Studies have shown that calcium acetate interacts effectively with dietary phosphates, reducing their absorption in the gastrointestinal tract. This interaction is critical for patients undergoing treatment for kidney-related conditions. Furthermore, its chelating properties allow it to bind other metal ions, making it useful in various biochemical applications .

Several compounds share similarities with calcium acetate due to their chemical structure or functional properties. Here are some notable examples:

Compound NameChemical FormulaKey Features
Sodium AcetateC2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2Soluble in water; used as a buffer solution.
Potassium AcetateC2H3KO2\text{C}_2\text{H}_3\text{KO}_2Similar uses as sodium acetate; also soluble.
Magnesium AcetateC4H6MgO4\text{C}_4\text{H}_6\text{MgO}_4Used as a drying agent; less commonly found.
Barium AcetateC4H6BaO4\text{C}_4\text{H}_6\text{BaO}_4Less soluble than calcium acetate; used in labs.

Uniqueness of Calcium Acetate:

  • Calcium acetate's unique property lies in its ability to effectively manage phosphate levels specifically in renal patients while also serving as a dietary source of calcium.
  • Its hygroscopic nature makes it distinct among similar compounds, affecting its handling and storage requirements.

Calcium acetate is a calcium salt of acetic acid with the molecular formula C₄H₆CaO₄ or Ca(CH₃COO)₂, where one calcium cation (Ca²⁺) is coordinated with two acetate anions (CH₃COO⁻). Its extended formula reflects the ionic bonding between the calcium ion and the acetate groups, which are derived from the deprotonation of acetic acid. The compound exists primarily as a monohydrate (Ca(CH₃COO)₂·H₂O) due to its strong hygroscopicity, though anhydrous forms are also recognized.

Key Molecular Properties

PropertyValueSource
Molecular weight158.17 g/mol
Density1.509 g/cm³
Melting point160°C (decomposes)
Solubility in water34.7 g/100 mL (20°C)
HygroscopicityHigh (anhydrous form)

The crystal structure of calcium acetate exhibits polymorphism, with dehydration of the monohydrate yielding anhydrous α-Ca(CH₃COO)₂. This process involves reversible phase transitions between low-temperature (LT-α) and high-temperature (HT-α) forms, characterized by distinct coordination geometries of calcium ions.

Historical Development and Scientific Context

Calcium acetate has been synthesized since prehistoric times through the reaction of calcium carbonate or hydrated lime with vinegar. This method was later formalized in early chemical studies, where it served as a precursor to acetone production before the industrialization of the cumene process in the 20th century. Its historical significance extends to its use in culinary practices, such as coagulating soy milk to produce tofu, a process that replaced less efficient calcium sulfate-based methods.

Modern applications leverage its role as a phosphate binder in renal disease management, a use established through clinical research in the late 20th century.

Nomenclature and Systematic Classification

Calcium acetate is classified under multiple systematic and common names:

Nomenclature Overview

Name TypeNameUsage Context
IUPACCalcium diacetateScientific publications
SystematicCalcium ethanoateOrganic chemistry
CommonAcetate of limeHistorical/industrial
Food AdditiveE263European food regulations

The compound is also referred to as lime acetate or calcium(II) acetate, reflecting its ionic composition.

Physicochemical Position Among Calcium Salts

Calcium acetate occupies a distinct position relative to other calcium salts due to its solubility, thermal stability, and coordination chemistry. Below is a comparative analysis of key properties:

Comparative Properties of Calcium Salts

SaltCalcium Content (mg/g)Solubility in WaterMelting PointPrimary Application
Calcium acetate253 mg/gHigh160°CPhosphate binder, food additive
Calcium carbonate400 mg/gLow825°CAntacid, construction material
Calcium chloride270 mg/gVery high772°CDe-icing agent, food brine
Calcium citrate211 mg/gLow120°CDietary supplement
Calcium gluconate90 mg/gModerate150°CEmergency calcium replenishment

Data Source:

Calcium acetate’s solubility in water (34.7 g/100 mL at 20°C) places it between sparingly soluble salts like calcium carbonate and highly soluble salts like calcium chloride. Its thermal stability up to 160°C makes it suitable for applications requiring moderate heat resistance, unlike calcium carbonate, which decomposes at higher temperatures.

Molecular Formula and Structural Characteristics

Calcium acetate is a chemical compound with the molecular formula C₄H₆CaO₄, representing the calcium salt of acetic acid [1] [2] [3]. The compound consists of one calcium cation (Ca²⁺) coordinated to two acetate anions (CH₃COO⁻), forming the complete formula Ca(CH₃COO)₂ [2]. The molecular weight of anhydrous calcium acetate is 158.166 grams per mole, while the commonly encountered monohydrate form has a molecular weight of 176.181 grams per mole [1] [12].

The structural characteristics of calcium acetate reveal a complex crystalline architecture where calcium cations are coordinated by acetate-related oxygen atoms in various geometrical arrangements [4]. The anhydrous form exhibits polymorphism, with distinct low-temperature and high-temperature modifications that display fundamentally different structural motifs [4]. In both forms, edge-sharing polyhedra of calcium cations and acetate anions create channel-like structural arrangements that define the overall crystal architecture [4].

Table 1: Basic Molecular Properties of Calcium Acetate

PropertyValueReference
Molecular FormulaC₄H₆CaO₄ [1] [2] [3]
Molecular Weight (anhydrous)158.166 g/mol [1] [3]
Molecular Weight (monohydrate)176.181 g/mol [12]
Density (anhydrous)1.509 g/cm³ [1]
Density (monohydrate)1.54 g/cm³ [12]
Crystal System (monohydrate)Triclinic [12]
Refractive Index1.55 [1] [3]
Melting Point160°C [1] [3]

The compound exhibits hygroscopic behavior in its anhydrous form, readily absorbing moisture from the atmosphere [2]. This property explains why calcium acetate commonly occurs as the monohydrate under ambient conditions [2]. The crystalline structure demonstrates remarkable thermal behavior, with reversible phase transitions occurring between 150 and 170°C [4].

Crystallographic Parameters

The crystallographic parameters of calcium acetate vary significantly depending on the hydration state and temperature conditions. The low-temperature form of anhydrous α-calcium acetate (LT-α-Ca(CH₃COO)₂) crystallizes in a primitive triclinic unit cell with space group P1̄ [4]. The high-temperature form (HT-α-Ca(CH₃COO)₂) adopts a rhombohedral crystal system with space group R3 [4].

Table 2: Crystallographic Parameters for LT-α-Ca(CH₃COO)₂

ParameterValueReference
Space GroupP1̄ [4]
a (Å)8.7168(3) [4]
b (Å)12.6408(3) [4]
c (Å)12.3084(3) [4]
α (°)117.4363(17) [4]
β (°)77.827(2) [4]
γ (°)115.053(2) [4]
Unit Cell Volume (ų)1090.23(6) [4]
Z (formula units)6 [4]

Table 3: Crystallographic Parameters for HT-α-Ca(CH₃COO)₂

ParameterValueReference
Space GroupR3 [4]
a (Å)21.1030(5) [4]
c (Å)8.7965(2) [4]
Unit Cell Volume (ų)3392.58(17) [4]
Z (formula units)18 [4]
Temperature (°C)300 [4]

The phase transition between the low-temperature and high-temperature forms involves a dramatic change in unit cell symmetry and volume [4]. The c-axis of the rhombohedral high-temperature cell corresponds closely to the a-axis of the triclinic low-temperature cell, indicating a specific crystallographic relationship between the two polymorphs [4]. This structural transformation is completely reversible and occurs as a first-order phase transition [4].

The monohydrate form of calcium acetate exhibits different crystallographic parameters, crystallizing in a triclinic system with lattice parameters of a = 6.75 Å, b = 11.076 Å, c = 11.782 Å, α = 116.49°, β = 92.4°, and γ = 97.31° [12]. The incorporation of water molecules into the crystal structure significantly alters the packing arrangement and intermolecular interactions [12].

Coordination Environment of Calcium Cation

The coordination environment of calcium cations in calcium acetate structures demonstrates remarkable complexity and variability depending on the specific polymorph and temperature conditions [4]. The calcium centers exhibit coordination numbers ranging from six to seven, with geometries that deviate significantly from ideal polyhedral arrangements [4].

Table 4: Coordination Environment of Calcium Cations

Calcium SiteCoordination NumberCoordination ModeReference
Ca(1) in LT-α-Ca(CH₃COO)₂7Mono- and bidentate acetate [4]
Ca(2) in LT-α-Ca(CH₃COO)₂6 (distorted octahedral)Monodentate acetate only [4]
Ca(3) in LT-α-Ca(CH₃COO)₂7Mono- and bidentate acetate [4]
Ca in HT-α-Ca(CH₃COO)₂7One bidentate, others monodentate [4]

In the low-temperature form, three symmetrically independent calcium sites exist within the unit cell [4]. Two of these sites, designated Ca(1) and Ca(3), exhibit seven-fold coordination spheres where acetate anions coordinate through both monodentate and bidentate bonding modes [4]. The third calcium site, Ca(2), displays a distorted octahedral coordination geometry with acetate anions coordinating exclusively through monodentate interactions [4].

The high-temperature polymorph demonstrates greater symmetry, with all calcium sites becoming crystallographically equivalent due to the higher space group symmetry [4]. In this form, each calcium cation is coordinated by seven acetate-related oxygen atoms, with one acetate group adopting a bidentate coordination mode while the remaining acetate ligands coordinate in a monodentate fashion [4].

Mono- and Bidentate Acetate Coordination Modes

The acetate anions in calcium acetate structures exhibit remarkable flexibility in their coordination behavior, adopting both monodentate and bidentate bonding modes depending on the local structural environment [4] [14]. This coordination versatility is a fundamental characteristic that governs the overall crystal architecture and influences the physical properties of the compound [4].

In monodentate coordination, the acetate anion binds to the calcium cation through only one of its carboxylate oxygen atoms, leaving the second oxygen atom uncoordinated or weakly interacting with neighboring structural units [4]. This coordination mode typically results in longer calcium-oxygen distances and contributes to the formation of extended structural networks through bridging interactions [4].

Bidentate coordination involves both carboxylate oxygen atoms of the acetate anion simultaneously binding to the same calcium center [4]. This coordination mode creates chelate rings that stabilize the local coordination environment and typically results in shorter, more symmetric calcium-oxygen bond distances [4]. The bidentate coordination mode is particularly important during the phase transition, where changes from monodentate to bidentate coordination drive the structural transformation [4].

Infrared spectroscopic analysis provides clear evidence for the coexistence of both coordination modes within the crystal structures [4]. The splitting of carboxylate-related carbon-oxygen stretching modes, with a frequency difference (Δν) of 134 cm⁻¹, indicates that the majority of acetate anions exhibit bidentate and bridging coordination behavior [4]. However, additional asymmetric carbon-oxygen stretching modes at higher wavenumbers confirm the presence of monodentate coordination modes for some acetate groups [4].

Oxygen Coordination Sphere Analysis

The oxygen coordination sphere around calcium cations in calcium acetate structures reveals a complex arrangement of acetate-derived oxygen atoms at varying distances from the metal center [4] [13]. This coordination sphere analysis is crucial for understanding the bonding interactions and structural stability of the compound [4].

The calcium-oxygen distances in calcium acetate structures span a considerable range, reflecting the diverse coordination environments and bonding modes present [4] [13]. Short calcium-oxygen distances, typically ranging from 2.39 to 2.48 Å, represent strong coordination bonds characteristic of the primary coordination sphere [4] [13]. These distances are consistent with typical calcium-oxygen coordination bonds found in other calcium carboxylate compounds [25].

Medium-range calcium-oxygen distances, between 2.62 and 2.72 Å, correspond to the extended coordination sphere where acetate oxygen atoms participate in weaker coordination interactions [4] [13]. These interactions contribute to the overall coordination number and help stabilize the three-dimensional crystal structure [4].

Long-range calcium-oxygen distances, extending from 2.83 to 3.30 Å, represent weak coordination interactions that are on the borderline between coordination bonds and intermolecular interactions [4]. These distances are particularly important during phase transitions, as they can transform into stronger coordination bonds under specific thermal conditions [4].

Bond Distances and Molecular Geometry

The molecular geometry of calcium acetate is characterized by specific bond distances and angles that define the local coordination environment and overall crystal structure [4] [13]. These geometric parameters provide fundamental insights into the bonding interactions and structural stability of the compound [4].

Table 5: Bond Distances and Molecular Geometry

Bond TypeDistance Range (Å)NotesReference
Ca-O (short distances)2.39-2.48Typical Ca-O coordination bonds [4] [13]
Ca-O (medium distances)2.62-2.72Extended coordination sphere [4] [13]
Ca-O (long distances)2.83-3.30Weak coordination interactions [4]
Ca-Ca (edge sharing)3.72-3.89Direct polyhedral connection [4]
Ca-Ca (non-edge sharing)4.45-4.68Bridged by acetate anions [4]
C-O (acetate)1.26-1.51Carboxylate C-O bonds [13]
C-C (acetate)1.50-1.51Methyl-carboxyl connection [13]
Ca-O (phase transition)3.30 → 2.90Monodentate to bidentate transition [4]

The calcium-calcium distances within the crystal structure reveal important information about the connectivity of coordination polyhedra [4]. Edge-sharing polyhedra exhibit relatively short calcium-calcium separations of 3.72 to 3.89 Å, indicating direct polyhedral connections that contribute to the formation of extended structural networks [4]. In contrast, non-edge-sharing polyhedra show longer calcium-calcium distances of 4.45 to 4.68 Å, where the metal centers are bridged by acetate anions rather than sharing polyhedral edges [4].

The acetate anion geometry demonstrates typical carboxylate bond distances, with carbon-oxygen bonds ranging from 1.26 to 1.51 Å [13]. These distances reflect the resonance structure of the carboxylate group and its coordination to the calcium center [13]. The carbon-carbon bond connecting the methyl group to the carboxylate moiety exhibits distances of 1.50 to 1.51 Å, consistent with typical alkyl-carboxyl linkages [13].

A particularly significant geometric feature involves the dynamic change in calcium-oxygen distances during phase transitions [4]. Specifically, one calcium-oxygen distance decreases from 3.30 Å to 2.90 Å during the transformation from the low-temperature to high-temperature polymorph [4]. This distance change corresponds to the conversion of a monodentate acetate coordination mode to a bidentate mode, demonstrating the dynamic nature of the coordination environment [4].

Intermolecular Forces and Crystal Packing

The crystal packing of calcium acetate is governed by a complex interplay of intermolecular forces that include coordination bonds, hydrogen bonding interactions, and van der Waals forces [4] [16]. These forces collectively determine the three-dimensional arrangement of molecules within the crystal lattice and influence the physical properties of the compound [4].

The primary structural motif in calcium acetate crystals consists of channel-like arrangements formed by edge-sharing polyhedra of calcium cations and acetate anions [4]. These channels run along specific crystallographic directions and create distinctive packing patterns that differ between the low-temperature and high-temperature polymorphs [4]. In the low-temperature form, the channels exhibit an elliptical cross-section and run along the a-direction, while the high-temperature form displays circular channels due to the higher symmetry [4].

The formation of these channel structures is facilitated by the bridging coordination behavior of acetate anions, which connect neighboring calcium polyhedra through both monodentate and bidentate coordination modes [4]. This bridging creates extended networks that stabilize the overall crystal architecture [4]. The twelve-membered rings formed by edge-sharing calcium carboxylate polyhedra are not completely closed in the low-temperature form, as some neighboring octahedra are bridged by acetate anions without direct edge-sharing [4].

Hydrogen bonding interactions play a significant role in the crystal packing, particularly in hydrated forms of calcium acetate [16]. These interactions involve both classical hydrogen bonds between water molecules and carboxylate oxygen atoms, as well as weaker carbon-hydrogen to oxygen interactions [16]. The strength and directionality of these hydrogen bonds influence the overall stability and thermal behavior of the crystal structure [16].

Van der Waals forces contribute to the close packing of organic components within the crystal structure, particularly involving the methyl groups of acetate anions [4]. These interactions help optimize the packing density and contribute to the overall lattice energy [4]. The methyl groups are positioned within the channel structures, where their van der Waals interactions with the channel walls help stabilize the three-dimensional arrangement [4].

The intermolecular forces in calcium acetate crystals exhibit remarkable temperature dependence, as evidenced by the dramatic thermal expansion behavior [4]. The low-temperature form demonstrates both positive and negative thermal expansion coefficients along different crystallographic directions, indicating that intermolecular forces respond differently to thermal energy depending on their spatial orientation [4]. This anisotropic thermal behavior reflects the directional nature of the intermolecular interactions and their varying strength along different crystallographic axes [4].

Physical Description

Dry Powder; Pellets or Large Crystals; Liquid; Other Solid
Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder
Very hygroscopic solid; Soluble in water; [Merck Index] White to brown solid; [ICSC] Colorless to white crystals with a mild acetic odor; Soluble in water; [MSDSonline]
WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS CRYSTALS
Rod-shaped crystals
White, hydrogroscopic, crystalline solid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

99.9837202 g/mol

Monoisotopic Mass

99.9837202 g/mol

Heavy Atom Count

5

Density

1.50 kg/l
1.5 g/cm³

Odor

SLIGHT ODOR OF ACETIC ACID

Decomposition

When heated to decomposition ... emits acrid smoke and fumes.
160 °C

Melting Point

> 160 °C

UNII

Y882YXF34X

Related CAS

66905-25-7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 444 of 487 companies (only ~ 8.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Calcium acetate is one of a number of calcium salts used to treat hyperphosphatemia (too much phosphate in the blood) in patients with kidney disease.
FDA Label

Therapeutic Uses

... Used to restrict phosphate absorption in patients with chronic renal failure and oxalate absorption in patients with inflammatory bowel disease.
Calcium acetate is indicated in patients with end-stage renal failure to lower serum phosphate concentrations. It does not promote aluminum absorption. /Included in US product labeling/

Mechanism of Action

Calcium acetate and other calcium salts are phosphate binders. They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed.

Other CAS

62-54-4

Absorption Distribution and Excretion

40% is absorbed in the fasting state and approximately 30% is absorbed in the nonfasting state following oral administration.
Calcium acetate when taken with meals, combines with dietary phosphate to form insoluble calcium phosphate which is excreted in the feces.

Associated Chemicals

Calcium acetate monohydrate;5743-26-0

Wikipedia

Calcium acetate
Hesperidin

Drug Warnings

Except under special circumstances, this medication /calcium acetate/ should not be used when the following medical problem exists: hypercalcemia (calcium acetate may exacerbate the condition).
Concurrent use /with digitalis glycosides/ is not recommended because calcium acetate may cause hypercalcemia, which could precipitate cardiac arrhythmias.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling

Methods of Manufacturing

Gmelin's, Calcium (8th ed) 28B, 162-164, 982-991 (1958); Electrolytic prepn: Schmidt, Z Anorg Allgem Chem 270, 188 (1952).
Action of pyroligneous acid on calcium hydroxide; the solution being filtered and evaporated to dryness yields gray acetate of lime. /Monohydrate/
Calcium acetate is produced by passing acetic acid vapor over heated lime

General Manufacturing Information

Transportation Equipment Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Pharmaceutical and Medicine Manufacturing
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
Wholesale and Retail Trade
Acetic acid, calcium salt (2:1): ACTIVE
/EFFECTIVE LEVEL OF CALCIUM ACETATE AGAINST ROPE IS 0.4-1.0%./
FEMA NUMBER 2228

Storage Conditions

KEEP WELL CLOSED.

Interactions

Concurrent administration /of calcium acetate and oral tetracyclines/ may decrease the bioavailability of tetracyclines.

Stability Shelf Life

VERY HYGROSCOPIC ...

Dates

Modify: 2023-08-15

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